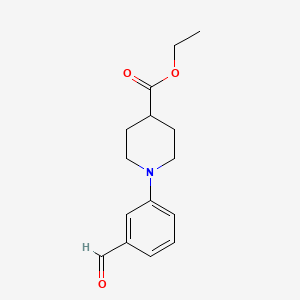
1-(3-Formyl-phenyl)-piperidine-4-carboxylic acid e
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Formyl-phenyl)-piperidine-4-carboxylic acid e is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a formyl group at the 3-position and a carboxylic acid group at the 4-position, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Formyl-phenyl)-piperidine-4-carboxylic acid e typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction, often using reagents such as formic acid or formyl chloride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, using reagents like carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反应分析
Types of Reactions
1-(3-Formyl-phenyl)-piperidine-4-carboxylic acid e undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving electrophiles such as halogens or nitro groups.
Major Products
Oxidation: 1-(3-Carboxy-phenyl)-piperidine-4-carboxylic acid.
Reduction: 1-(3-Hydroxymethyl-phenyl)-piperidine-4-carboxylic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
1-(3-Formyl-phenyl)-piperidine-4-carboxylic acid e has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 1-(3-Formyl-phenyl)-piperidine-4-carboxylic acid e involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The piperidine ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity.
相似化合物的比较
Similar Compounds
1-(4-Formyl-phenyl)-piperidine-4-carboxylic acid: Similar structure but with the formyl group at the 4-position.
1-(3-Carboxy-phenyl)-piperidine-4-carboxylic acid: Oxidized form of the compound.
1-(3-Hydroxymethyl-phenyl)-piperidine-4-carboxylic acid: Reduced form of the compound.
Uniqueness
1-(3-Formyl-phenyl)-piperidine-4-carboxylic acid e is unique due to the presence of both a formyl and a carboxylic acid group on the piperidine ring, providing a versatile platform for further chemical modifications and applications in various fields.
属性
分子式 |
C15H19NO3 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC 名称 |
ethyl 1-(3-formylphenyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-2-19-15(18)13-6-8-16(9-7-13)14-5-3-4-12(10-14)11-17/h3-5,10-11,13H,2,6-9H2,1H3 |
InChI 键 |
UZYHRBFOMNLNBK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=CC(=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


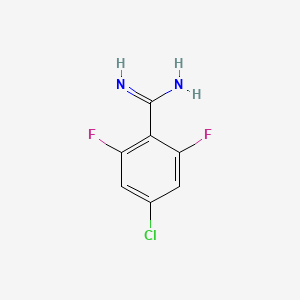
![Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate](/img/structure/B12439088.png)
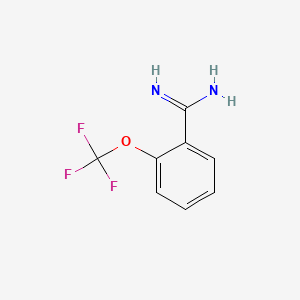

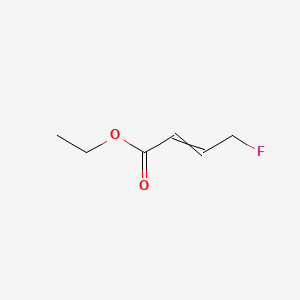


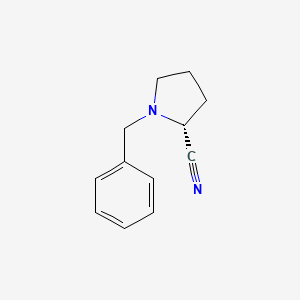
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid](/img/structure/B12439119.png)
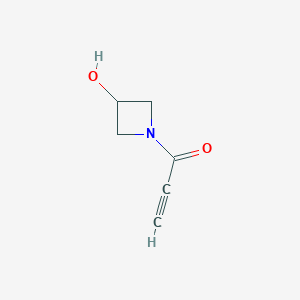
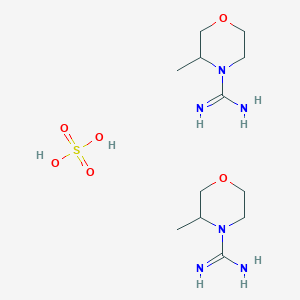
![[6-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12439137.png)

![(3S,3AS,6S,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B12439142.png)
